molecular formula C12H16O2 B8069705 ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol

Cat. No.: B8069705
M. Wt: 192.25 g/mol
InChI Key: QXASXPPLOQNMOY-VXGBXAGGSA-N
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Description

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol is a chiral cyclopropane derivative characterized by a benzyloxy group attached to the cyclopropane ring and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol (CAS: 142096-80-8) . The compound’s stereochemistry ((1S,2S)) is critical for its interactions in biological systems and synthetic applications. It serves as a key intermediate in medicinal chemistry, notably in the synthesis of leukotriene receptor antagonists like Montelukast . The compound is typically stored at -80°C to ensure stability, with solubility enhanced by heating and sonication in organic solvents such as methanol or ethanol .

Properties

IUPAC Name

[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXASXPPLOQNMOY-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies

Cyclopropane ring formation often employs the Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloadditions . However, patents highlight alternative approaches:

  • Vinyl carbene insertion : Reacting allylic alcohols with diazo compounds in the presence of rhodium catalysts (e.g., Rh₂(OAc)₄) to form cyclopropanes with >90% diastereomeric excess (de).

  • Ring-closing metathesis : Using Grubbs catalysts to generate strained cyclopropane intermediates, though this method is less common for benzyloxy-substituted derivatives.

Benzyloxy Group Introduction

The benzyloxy moiety is typically installed via Williamson ether synthesis :

  • Reacting a cyclopropane diol with benzyl bromide in the presence of NaH or K₂CO₃.

  • Selective protection of one hydroxyl group using trimethylsilyl (TMS) protecting agents.

For example:

(1S,2S)-2-(hydroxymethyl)cyclopropanol+BnBrNaH, DMF(1S,2S)-2-(benzyloxymethyl)cyclopropanol[2]\text{(1S,2S)-2-(hydroxymethyl)cyclopropanol} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{(1S,2S)-2-(benzyloxymethyl)cyclopropanol} \quad

Reduction Methods for Alcohol Formation

The hydroxymethyl group is often introduced via reduction of esters or ketones. Key methods include:

Diisobutylaluminum Hydride (DIBAL-H) Reduction

  • Conditions : DIBAL-H in anhydrous THF or toluene at -78°C to 0°C.

  • Yield : 80–85% for ester-to-alcohol conversions.

  • Stereochemical impact : DIBAL-H preserves existing stereocenters but requires strict temperature control to prevent over-reduction.

Catalytic Hydrogenation

  • Catalysts : Pd/C or Raney Ni under H₂ (30–50 psi).

  • Substrates : Ketone intermediates (e.g., (1S,2S)-2-(benzyloxymethyl)cyclopropanone).

  • Yield : Up to 92% with 95–99% enantiomeric excess (ee) when using chiral auxiliaries.

Resolution of Racemic Mixtures

For racemic starting materials, chiral resolution is critical:

Diastereomeric Salt Formation

  • Agent : (S)-1-Phenylethanamine reacts with racemic 2-(benzyloxy)propanoic acid to form diastereomeric salts.

  • Efficiency : >98% ee achieved after recrystallization in acetone.

Enzymatic Resolution

  • Lipases : Candida antarctica lipase B (CAL-B) for kinetic resolution of esters.

  • Selectivity : 80–90% ee reported for analogous cyclopropane derivatives.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Cost Efficiency
DIBAL-H ReductionEster reduction, benzylation8599Moderate
Catalytic HydrogenationKetone hydrogenation, chiral auxiliaries9299High
Enzymatic ResolutionEster hydrolysis, salt formation7898Low

Data synthesized from patents.

Industrial-Scale Considerations

  • Solvent selection : Dichloromethane and toluene are preferred for large-scale reactions due to low toxicity and ease of removal.

  • Catalyst recycling : Pd/C recovery via filtration reduces costs in hydrogenation.

  • Purity control : Crystallization from n-pentane or hexane ensures >99.5% chemical purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, thiols, amines.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12_{12}H16_{16}O2_2
Molecular Weight : 192.25 g/mol
CAS Number : 190004-96-7

The compound features a cyclopropane ring with a benzyloxy group and a hydroxymethyl substituent, which contributes to its reactivity and biological activity. The presence of two stereogenic centers allows for the existence of multiple stereoisomers, making it an interesting subject for stereochemistry studies.

Medicinal Chemistry Applications

  • Anticancer Properties :
    • Research indicates that cyclopropane derivatives, including ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol, exhibit significant anticancer activity. They may act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA .
  • Antimicrobial Activity :
    • The compound has been studied for its potential as an antimicrobial agent. Its structural features may contribute to interactions with microbial enzymes or membranes, leading to inhibitory effects on bacterial growth.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structures have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modulate signaling pathways involved in neuronal survival could be explored further with this compound.

Organic Synthesis Applications

  • Synthetic Intermediates :
    • ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including oxidation and substitution reactions, making it valuable in synthetic organic chemistry .
  • Chiral Synthesis :
    • The compound's chirality makes it useful in asymmetric synthesis processes. It can be employed to create other chiral compounds through enantioselective reactions, which are vital for producing pharmaceuticals with specific biological activities .

Case Studies and Research Findings

StudyFindingsApplication
Chanthamath et al., 2013Investigated the synthesis of cyclopropane derivatives and their biological activitiesHighlighted the potential of similar compounds as anticancer agents
Royal Society of ChemistryExplored the reactivity of cyclopropyl alcohols in various chemical reactionsDemonstrated the utility of ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol in organic synthesis
PubChem DatabaseCompiled data on chemical properties and biological activitiesProvided a comprehensive overview of structural characteristics and potential applications

Mechanism of Action

The mechanism by which ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropane Methanol Derivatives

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Functional Groups
((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol Benzyloxy, hydroxymethyl (1S,2S) 192.25 Ether, alcohol
((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol Benzyloxy, hydroxymethyl (1R,2R) 192.25 Ether, alcohol
((1S,2S)-2-(Pyridin-2-yl)cyclopropyl)methanol Pyridinyl, hydroxymethyl (1S,2S) 175.21 Aromatic heterocycle, alcohol
[(1R,2S)-rel-2-methylcyclopropyl]methanol Methyl, hydroxymethyl Rel-(1R,2S) 86.13 Alkyl, alcohol
tert-Butyl N-{[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate Boc-protected aminomethyl, hydroxymethyl (1S,2S) 201.26 Carbamate, alcohol

Key Observations :

  • Stereochemistry : The (1S,2S) configuration in the target compound contrasts with (1R,2R) in its diastereomer, which may exhibit divergent biological activity and solubility .
  • Substituent Effects : Replacement of benzyloxy with pyridinyl (as in PDE10A inhibitors) introduces aromatic π-π interactions, enhancing binding to enzyme active sites . Conversely, simpler alkyl groups (e.g., methyl) reduce steric hindrance, favoring synthetic flexibility .

Key Observations :

  • Catalyst Dependency : Palladium catalysts enable cross-coupling for pyridinyl derivatives , whereas lithium-based reagents facilitate reductions in long-chain analogs .
  • Stereochemical Control : Chiral SFC/HPLC is critical for isolating high enantiomeric excess (ee) in the target compound and PDE10A inhibitors .

Table 3: Comparative Properties

Compound Name Solubility Stability Biological Activity
((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol Low in water; requires sonication in methanol Stable at -80°C for 6 months Intermediate in Montelukast synthesis
((1S,2S)-2-(Pyridin-2-yl)cyclopropyl)methanol Moderate in DMSO Stable at RT PDE10A inhibition (IC₅₀ = 2 nM)
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol High in ethanol Hygroscopic Unknown; research use

Key Observations :

  • Solubility : Bulky substituents (e.g., benzyloxy) reduce aqueous solubility compared to smaller groups (e.g., hydroxymethyl) .
  • Biological Relevance : Pyridinyl derivatives exhibit potent enzyme inhibition, whereas the benzyloxy analog is primarily a synthetic intermediate .

Biological Activity

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol, a cyclopropyl derivative with a benzyloxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 11805562
  • SMILES Notation : C(C1CC1(C(CO)O)C2=CC=CC=C2)OC

The biological activity of ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and regulation of physiological processes.

1. Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. For instance, studies have shown that derivatives of cyclopropyl compounds exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μg/mL)
NSCLC-N6 (non-small-cell lung carcinoma)11.26
P388 (murine leukemia)15.26

These results indicate moderate cytotoxicity, suggesting that ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol may inhibit cell proliferation by inducing cell cycle arrest in the G1 phase, potentially through enzyme inhibition or differentiation mechanisms .

2. Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. Analogues of similar cyclopropyl structures have been reported to act as NMDA receptor agonists, which are critical for synaptic plasticity and memory function. This suggests that ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol could possess neuroprotective properties or enhance cognitive functions .

Study on Structural Variants

A study focused on the synthesis and evaluation of various ((1S,2S)-benzyloxy)methyl cyclopropyl analogues demonstrated that modifications to the benzyloxy group significantly influenced biological activity. For example:

  • Modification A : Increased hydrophobicity led to enhanced receptor binding affinity.
  • Modification B : Altered stereochemistry resulted in varied cytotoxic profiles against cancer cell lines.

These findings highlight the importance of structural optimization in developing effective therapeutic agents based on ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol .

Summary of Findings

The biological activity of ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol is promising, particularly in anticancer and neuropharmacological contexts. Its moderate cytotoxicity against specific cancer cell lines and potential neuroprotective effects warrant further investigation into its mechanism of action and therapeutic applications.

Future Directions

Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise pathways through which ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol exerts its effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Optimization : Developing more potent analogues through chemical modifications.

Q & A

Basic: What are the standard synthetic routes for ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol?

Methodological Answer:
The synthesis typically involves cyclopropane ring formation followed by benzyloxy group introduction. A common approach includes:

  • Cyclopropanation : Use of lithium hexamethyldisilazide (LiHMDS) or similar bases to facilitate cyclopropane ring closure via [2+1] cycloaddition or Simmons–Smith reactions.
  • Protection/Functionalization : Benzyl ether protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in THF).
  • Reduction : LiAlH₄ or NaBH₄ for reducing ester or carbonyl intermediates to the alcohol moiety, as seen in analogous cyclopropane methanol syntheses .
    Key Characterization : Confirmation via 1^1H/13^{13}C NMR (e.g., characteristic cyclopropane protons at δ ~0.8–1.5 ppm) and mass spectrometry (e.g., MALDI-TOF for molecular ion verification) .

Basic: How is stereochemical purity validated for this compound?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol gradients.
  • Optical Rotation : Compare experimental [α]D_D values with literature data (e.g., reports [α]D25_D^{25} values for related cyclopropane derivatives) .
  • NOESY NMR : Detect through-space interactions to confirm spatial arrangement of substituents (e.g., benzyloxy vs. hydroxymethyl groups) .

Advanced: How do reaction conditions impact diastereoselectivity in cyclopropane ring formation?

Methodological Answer:

  • Catalyst Choice : Crabtree’s catalyst (Ir-based) or Rh(II) carboxylates can enhance stereoselectivity by stabilizing transition states (e.g., achieved >96:4 dr in hydrogenation) .
  • Temperature/Solvent Effects : Low temperatures (−78°C) in THF or DCM favor kinetic control, reducing undesired epimerization.
  • Substrate Preorganization : Bulky protecting groups (e.g., benzyloxy) restrict conformational freedom, directing cyclopropanation to the desired (1S,2S) configuration .

Advanced: How can contradictory biological activity data be resolved for this compound in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace benzyloxy with other protecting groups) and assay activity (e.g., leukotriene receptor binding in Montelukast analogs) .
  • Metabolic Stability Assays : Test for in vitro CYP450-mediated oxidation of the cyclopropane ring, which may explain discrepancies between in vitro and in vivo efficacy .
  • Crystallography : Co-crystallize with target proteins (e.g., leukotriene D4 receptor) to validate binding modes and identify steric clashes or electronic mismatches .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Pharmaceutical Intermediates : Key precursor for Montelukast (asthma drug), requiring regioselective sulfonation and coupling with quinoline moieties .
  • Stereochemical Probes : Study strain effects in cyclopropane-containing systems via kinetic isotope effect (KIE) measurements or computational modeling .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereointegrity?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., ring-opening) by precise control of residence time and temperature .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Crystallization-Driven Purification : Exploit differential solubility of diastereomers in ethanol/water mixtures for high-purity recovery .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential irritant effects of methanol and benzyl ethers.
  • PPE : Nitrile gloves and safety goggles; avoid contact with LiAlH₄ residues, which are pyrophoric .
  • Waste Disposal : Quench reactive intermediates (e.g., with isopropanol) before aqueous disposal .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • DFT Calculations : Predict cyclopropane ring strain (~27 kcal/mol) and its impact on metabolic stability using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) and blood-brain barrier penetration with GROMACS .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to optimize interactions with target receptors (e.g., leukotriene D4) .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-UV/ELSD : Quantify impurities (<0.5%) using C18 columns and acetonitrile/water gradients.
  • Karl Fischer Titration : Measure residual water (<0.1%) to prevent hydrolysis during storage .
  • Elemental Analysis : Confirm C/H/O ratios within ±0.4% of theoretical values .

Advanced: How to address challenges in scaling enantioselective syntheses for this compound?

Methodological Answer:

  • Catalyst Immobilization : Use polymer-supported chiral ligands (e.g., BINAP) to enhance recyclability and reduce metal leaching .
  • DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., pressure in hydrogenation steps) affecting yield and ee .
  • Green Chemistry : Replace hazardous solvents (e.g., THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer scale-up .

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